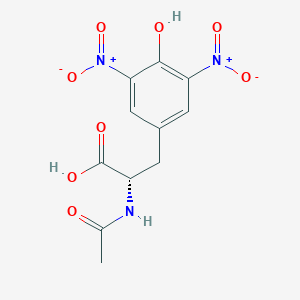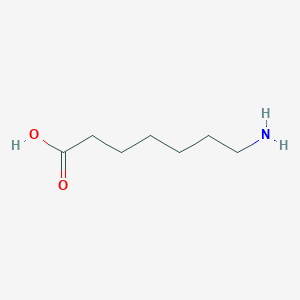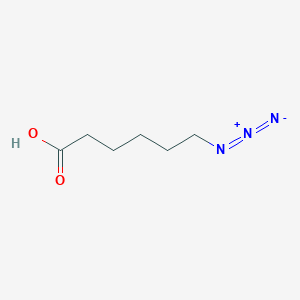
4-(Hydroxymethyl)phenoxyacetic acid
Descripción general
Descripción
4-(Hydroxymethyl)phenoxyacetic acid is an acid-labile resin linkage agent used in solid phase peptide synthesis . It has been found to be an inhibitor of protein synthesis and has shown to inhibit the growth of human leukemia cells, T-cell leukemia cells, and human liver tumor cells .
Synthesis Analysis
This compound can be synthesized from 4-hydroxymethylbenzoic acid by reacting it with two equivalents of formaldehyde . The reaction is catalyzed by glutaminyl cyclase and acidic pH .Molecular Structure Analysis
The empirical formula of 4-(Hydroxymethyl)phenoxyacetic acid is C9H10O4 . The molecular weight is 182.17 . The SMILES string is OCC1=CC=C(OCC(O)=O)C=C1 .Chemical Reactions Analysis
4-(Hydroxymethyl)phenoxyacetic acid is used as a linkage agent in solid-phase peptide synthesis according to the “FMOC-polyamide” technique .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)phenoxyacetic acid is a solid at 20°C . It should be stored under inert gas and in conditions avoiding moisture . The melting point is between 107°C and 112°C .Aplicaciones Científicas De Investigación
Solid Phase Peptide Synthesis (SPPS)
4-(Hydroxymethyl)phenoxyacetic acid: is primarily used as an acid-labile resin linkage agent in solid phase peptide synthesis (SPPS). This technique, known as the “FMOC-polyamide” method, involves the step-by-step construction of a peptide chain attached to an insoluble resin support . The acid-labile property of the linkage allows for the selective cleavage of the peptide from the resin under mild acidic conditions without affecting the integrity of the peptide itself.
Mecanismo De Acción
Target of Action
4-(Hydroxymethyl)phenoxyacetic acid is primarily used as a linkage agent in solid-phase peptide synthesis
Mode of Action
As a linkage agent, 4-(Hydroxymethyl)phenoxyacetic acid likely interacts with its targets by forming covalent bonds, thereby facilitating the assembly of peptide chains . .
Biochemical Pathways
As a linkage agent in peptide synthesis, it may indirectly influence various biochemical pathways depending on the specific peptides being synthesized .
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 14, suggesting it may have some degree of bioavailability .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-(Hydroxymethyl)phenoxyacetic acid. For instance, it is recommended to be stored at temperatures of 2-8°C , suggesting that its stability may be compromised at higher temperatures.
Safety and Hazards
This chemical causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCNQOPCYRJCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218950 | |
| Record name | 4-Hydroxymethylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68858-21-9 | |
| Record name | 4-Hydroxymethylphenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068858219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxymethylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)phenoxyessigsäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 4-(Hydroxymethyl)phenoxyacetic acid in scientific research?
A1: 4-(Hydroxymethyl)phenoxyacetic acid serves as a crucial acid-cleavable linker in solid-phase peptide synthesis [, ]. This technique is fundamental for creating peptides with specific sequences, which are essential for studying protein structure and function, as well as developing new drugs and diagnostics.
Q2: What are the advantages of using 4-(Hydroxymethyl)phenoxyacetic acid as a linker in solid-phase synthesis?
A2: This linker exhibits compatibility with the widely used Fmoc/tBu solid-phase peptide synthesis strategy []. This compatibility simplifies the synthetic process and allows researchers to incorporate this linker into existing protocols. Furthermore, modifying the linker with a valeric acid moiety instead of the acetic acid group has been shown to improve loading capacity, yield, and purity of the final peptide products [].
Q3: Are there specific solid supports that are particularly well-suited for use with 4-(Hydroxymethyl)phenoxyacetic acid?
A3: Research indicates that the effectiveness of 4-(Hydroxymethyl)phenoxyacetic acid is influenced by the type of solid support used []. For instance, a study demonstrated the successful application of a modified version of this linker (2-fluoro-4-(hydroxymethyl)-phenoxyacetic acid) in synthesizing serine-based glycosphingolipid analogues on solid supports [].
Q4: Can you provide the structural characterization of 4-(Hydroxymethyl)phenoxyacetic acid?
A4:
Molecular Formula: C9H10O4 []* Molecular Weight: 182.18 g/mol []* Melting Point:* 112-114 °C []
Q5: Are there any known substitutes or alternatives to 4-(Hydroxymethyl)phenoxyacetic acid in solid-phase synthesis?
A5: Yes, the field of solid-phase synthesis utilizes a wide array of linkers. The choice of linker depends on the specific requirements of the synthesis, such as the desired cleavage conditions and the nature of the molecule being synthesized. A comprehensive list of alternative reagents used in solid-phase synthesis can be found in the first research article [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















